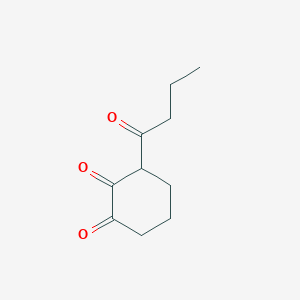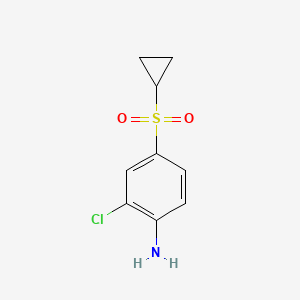
2-Chloro-4-(cyclopropylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(cyclopropylsulfonyl)aniline is an organic compound with the molecular formula C9H10ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a cyclopropylsulfonyl group at the fourth position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)aniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 2-chloro-4-nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-4-aminoaniline.
Sulfonylation: The amino group is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopropylsulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(cyclopropylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)aniline involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The chlorine atom and amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Similar structure but with two chlorine atoms.
2-Chloro-4-nitroaniline: Contains a nitro group instead of a cyclopropylsulfonyl group.
4-Chloro-2-(trifluoroacetyl)aniline: Contains a trifluoroacetyl group instead of a cyclopropylsulfonyl group.
Uniqueness
2-Chloro-4-(cyclopropylsulfonyl)aniline is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1147558-12-0 |
|---|---|
Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylsulfonylaniline |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2 |
InChI Key |
JNORNSRSJMISKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


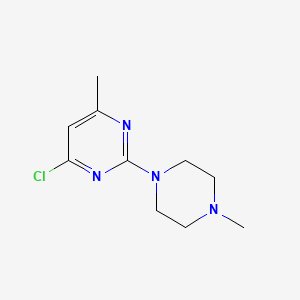
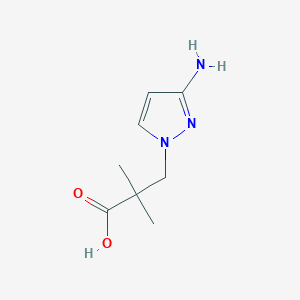
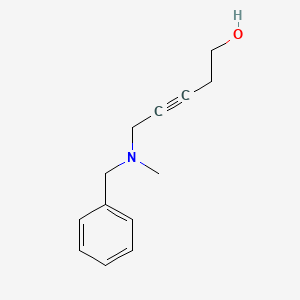
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
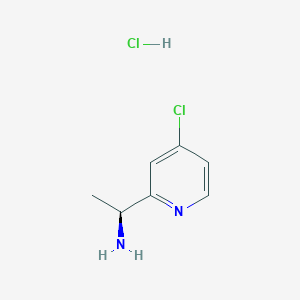
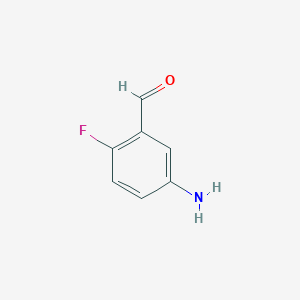
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
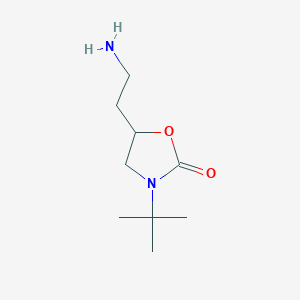
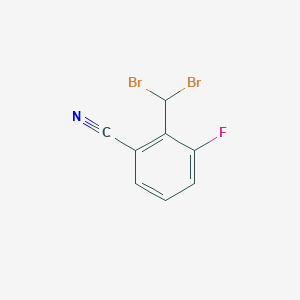
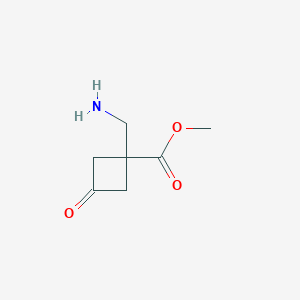

![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)

